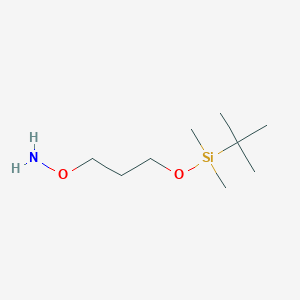

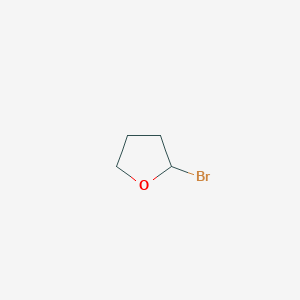

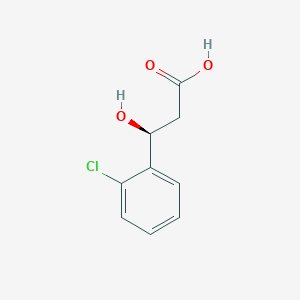

![molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]piridina CAS No. 273-05-2](/img/structure/B52564.png)

3H-[1,2,3]Triazolo[4,5-c]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives has been accomplished through various methods, including metal-free intramolecular oxidative N-N bond formation and palladium-catalyzed chemoselective monoarylation. Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated annulation for synthesizing 1,2,4-triazolo[1,5-a]pyridines, showcasing a metal-free approach with short reaction times and high yields (Zheng et al., 2014). Reichelt et al. (2010) described a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, to synthesize [1,2,4]triazolo[4,3-a]pyridines with a variety of substituents (Reichelt et al., 2010).

Molecular Structure Analysis

Lorenc et al. (2007) conducted a comprehensive study on the molecular structure, vibrational dynamics, and energy levels of 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine derivatives using density functional theory (DFT). This study revealed insights into the stabilization of these compounds through hydrogen bond formation and the impact of methyl substitution on the proton position within the triazole unit (Lorenc et al., 2007).

Chemical Reactions and Properties

Gao and Lam (2008) explored [3+2] cycloaddition reactions for synthesizing triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating the versatility of these frameworks in producing diverse compounds with good yields and regioselectivity (Gao & Lam, 2008).

Physical Properties Analysis

Wu et al. (2015) investigated the photophysical properties of 3-aryl-[1,2,4]triazolo[4,3-a]pyridines, revealing excellent deep-blue emission and notable stability, indicating the potential of these compounds in materials science applications (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives are closely linked to their molecular structure and synthesis routes. Notably, their reactivity and potential for further functionalization make them valuable in developing novel compounds with targeted properties. The research by Ibrahim et al. (2011) on the acylation of heteroaromatic amines to synthesize new derivatives underscores the chemical versatility and potential applications of these heterocycles (Ibrahim et al., 2011).

Aplicaciones Científicas De Investigación

Química Medicinal

El compuesto se ha utilizado en química medicinal, particularmente en el desarrollo de fármacos para la inhibición de c-Met . c-Met es una proteína quinasa que desempeña un papel crucial en el crecimiento, la supervivencia y la migración celular. Inhibir esta proteína puede ser beneficioso en el tratamiento de varios tipos de cáncer .

Actividad de Modulación de GABA A

“3H-[1,2,3]Triazolo[4,5-c]piridina” ha mostrado actividad de modulación de GABA A . Los receptores GABA A son un tipo de receptor de neurotransmisores que responde al neurotransmisor GABA, el principal compuesto inhibidor en el sistema nervioso central vertebrado maduro. Modular estos receptores puede tener aplicaciones potenciales en el tratamiento de trastornos neurológicos .

Sondas Fluorescentes

Este compuesto se ha utilizado como una sonda fluorescente . Las sondas fluorescentes se utilizan en diversas aplicaciones de investigación biológica y química para detectar componentes o procesos específicos .

Unidades Estructurales de los Polímeros

“this compound” se ha utilizado como unidades estructurales de polímeros . Estos polímeros se pueden utilizar en diversas aplicaciones, incluido el desarrollo de células solares .

Inhibición de BACE-1

El compuesto ha demostrado inhibición de BACE-1 . BACE-1 es una enzima que juega un papel clave en la producción de péptido beta-amiloide en el cerebro, que está asociado con la enfermedad de Alzheimer. Inhibir esta enzima puede ser una estrategia terapéutica potencial para la enfermedad de Alzheimer

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3H-[1,2,3]Triazolo[4,5-c]pyridine is the c-Met receptor tyrosine kinase . This receptor has been extensively studied and is known to be a “druggable” target with promising results from early phase clinical trials .

Mode of Action

It is known to interact with its target, the c-met receptor tyrosine kinase

Biochemical Pathways

The c-met receptor tyrosine kinase, which is the compound’s primary target, is involved in several key cellular processes, including cell growth, survival, and migration . Therefore, it can be inferred that the compound may affect these processes.

Pharmacokinetics

One study has reported that a derivative of 3h-[1,2,3]triazolo[4,5-c]pyridine showed improved solubility, which could potentially enhance its bioavailability .

Result of Action

Given its target, it can be inferred that the compound may have effects on cell growth, survival, and migration .

Action Environment

Factors such as ph could potentially affect the solubility and therefore the bioavailability of the compound .

Propiedades

IUPAC Name |

2H-triazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYMMINAALNVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181741 | |

| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273-05-2 | |

| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

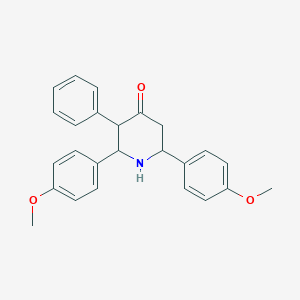

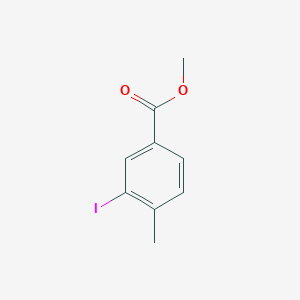

![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)

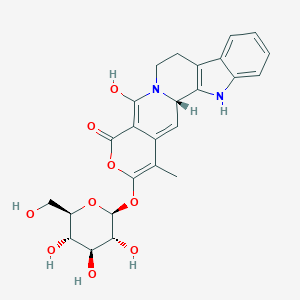

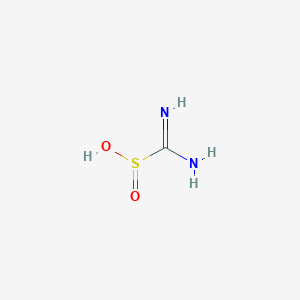

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

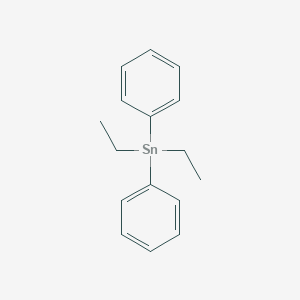

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)